tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. Its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the chloro substituent and the tert-butyl carbamate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazo[1,2-b]pyridazines, while hydrolysis will produce the corresponding amine.
Scientific Research Applications
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
- tert-Butyl(6-chloro-3-methylimidazo[1,2-b]pyridazin-8-yl)carbamate
Uniqueness
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H13ClN4O2 |
---|---|
Molecular Weight |
268.70 g/mol |
IUPAC Name |
tert-butyl N-(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)14-7-6-8(12)15-16-5-4-13-9(7)16/h4-6H,1-3H3,(H,14,17) |
InChI Key |
JXZGWKGNQBSTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN2C1=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.